Epicorazine B
説明
特性
分子式 |
C18H16N2O6S2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
(1R,4S,5S,9R,11R,14S,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone |
InChI |
InChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2/t7-,8+,11-,12-,13-,14-,17+,18+/m0/s1 |
InChIキー |
RCODXLGTKJXDNC-ODWYQEHYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Spectroscopic data of Epicorazine B (NMR, IR, UV)
An In-depth Technical Guide to the Spectroscopic Data of Epicorazine B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a natural product isolated from the fungus Epicoccum nigrum. This document is intended to serve as a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure
This compound is a sulfur-containing piperazinedione, a class of natural products known for their diverse biological activities. It is a cis-trans isomer of the more well-known Epicorazine A. The definitive structure of this compound was determined by X-ray crystallography.
Molecular Formula: C₁₈H₁₆N₂O₆S₂
Molecular Weight: 420.46 g/mol
(A definitive 2D or 3D structure image of this compound is not publicly available in the searched resources. The primary citation for its structure elucidation points to an X-ray crystallography study, the full data of which is not accessible.)
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Data
Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain. The primary literature suggests that Proton Magnetic Resonance (PMR) spectra were used for its characterization and comparison with Epicorazine A, but specific chemical shifts and coupling constants have not been found in the available resources.[1]
Infrared (IR) Spectroscopy Data
Specific IR absorption peaks for this compound are not detailed in the available literature. A comparison of its IR spectrum with that of Epicorazine A was noted as part of its structural elucidation.[1]
Ultraviolet (UV) Spectroscopy Data
Quantitative UV absorption maxima for this compound are not specified in the publicly accessible literature. The UV spectrum was reportedly compared with that of Epicorazine A during its initial characterization.[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the searched literature. The primary reference indicates that the spectroscopic analyses were performed as part of the structure elucidation process, but the specific instrumental parameters and sample preparation methods are not described in the abstract.[1]
Logical Relationships in Structure Elucidation
The following diagram illustrates the logical workflow that was likely followed for the structure elucidation of this compound, based on the available information.
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
While this compound has been identified and its structural relationship to Epicorazine A established, a comprehensive public repository of its spectroscopic data and the associated experimental protocols is currently lacking. The primary reference, a 1978 publication in The Journal of Antibiotics, holds this key information, but its full text is not widely accessible. Further research to obtain this foundational data is necessary for the broader scientific community to fully utilize this compound in research and development endeavors.
References
The Potent Biological Activity of Epidithiodiketopiperazines: A Technical Guide for Researchers
An In-Depth Exploration of the Mechanisms, Quantitative Data, and Experimental Protocols for a Promising Class of Natural Products
Epidithiodiketopiperazines (ETPs) are a class of fungal secondary metabolites characterized by a unique disulfide-bridged piperazine (B1678402) ring. This structural feature is central to their diverse and potent biological activities, which have garnered significant interest in the fields of cancer biology, virology, and immunology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of ETPs, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Core Biological Activities and Mechanisms of Action
ETPs exhibit a broad spectrum of biological effects, most notably anticancer, antiviral, and anti-inflammatory activities. The core mechanism underlying these activities is intrinsically linked to the reactive disulfide bridge, which can undergo redox cycling and interact with various cellular components.[1]
Anticancer Activity: The anticancer properties of ETPs are the most extensively studied. These compounds induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models.[2] Key mechanisms include:
-
Induction of Oxidative Stress: ETPs can generate reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways.[1]
-
Inhibition of Key Signaling Pathways: ETPs have been shown to inhibit critical cancer-related signaling pathways, including:
-
NF-κB Pathway: By inhibiting the IκB kinase (IKK) complex, ETPs can prevent the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.
-
HIF-1α Pathway: Several ETPs, such as gliotoxin (B1671588) and chaetocin (B1668567), disrupt the interaction between Hypoxia-Inducible Factor-1α (HIF-1α) and its coactivator p300, thereby inhibiting the transcription of genes involved in angiogenesis and tumor progression.[3]
-
-
Induction of Apoptosis: ETPs can induce both intrinsic and extrinsic apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.[4][5][6][7][8]
-
Inhibition of Histone Methyltransferases (HMTs): Some ETPs, like verticillin (B84392) A, are selective inhibitors of HMTs, leading to epigenetic modifications that can reactivate tumor suppressor genes.[9]
Antiviral and Anti-inflammatory Activity: The ability of ETPs to modulate the NF-κB pathway also contributes to their anti-inflammatory effects. Furthermore, some ETPs have demonstrated antiviral activity, although the mechanisms are less well-characterized compared to their anticancer effects.
Quantitative Biological Data
The following tables summarize the in vitro cytotoxic activities of prominent ETPs against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: In Vitro Cytotoxicity of Gliotoxin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.56 | [10][11] |
| MDA-MB-231 | Breast Cancer | 1.56 | [10][11] |
Table 2: In Vitro Cytotoxicity of Chaetocin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Myeloma | ~25 | [12] |
| A549 | Lung Adenocarcinoma | 25.00 | [1] |
| Hep 3B2 | Liver Hepatocellular Carcinoma | 100.00 | [1] |
| TE-1 | Esophageal Squamous Cell Carcinoma | ~400 | [13] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~400 | [13] |
Table 3: In Vitro Cytotoxicity of Verticillin A
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | [14] |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | [14] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | [14] |
| HeLa | Cervical Cancer | 0.27 µM (as ED50) | [15] |
| HCT-116 | Colon Carcinoma | Nanomolar range | [15] |
Table 4: In Vitro Cytotoxicity of Chetomin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma Cell Lines (Median) | Myeloma | 4.1 |
Table 5: In Vitro Cytotoxicity of Various ETPs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ETP Analogue (+)-8 | HeLa | Cervical Cancer | 5.5 | [16] |
| A549 | Lung Cancer | 16 | [16] | |
| MCF7 | Breast Cancer | 9.2 | [16] | |
| HCT 116 | Colon Cancer | 6.9 | [16] | |
| DU 145 | Prostate Cancer | 3.4 | [16] | |
| ETP Analogue (+)-42 | HeLa | Cervical Cancer | 32 | [16] |
| A549 | Lung Cancer | 92 | [16] | |
| MCF7 | Breast Cancer | 81 | [16] | |
| HCT 116 | Colon Cancer | 374 | [16] | |
| DU 145 | Prostate Cancer | 36 | [16] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by epidithiodiketopiperazines.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of epidithiodiketopiperazines.
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic effect of ETPs on cancer cell lines and calculate the IC50 value.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Epidithiodiketopiperazine (ETP) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture
-
Solubilization buffer (for MTT assay): e.g., DMSO or a solution of 10% SDS in 0.01 M HCl
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ETP compound in complete medium. Replace the medium in the wells with 100 µL of the ETP dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest ETP concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For XTT assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the ETP concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assays (Caspase Activity)
Objective: To quantify the activation of caspases, key executioners of apoptosis, in ETP-treated cells.
Principle: This fluorometric or colorimetric assay utilizes a specific peptide substrate for caspases (e.g., DEVD for caspase-3) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Cleavage of the substrate by active caspases releases the fluorophore or chromophore, which can be measured.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates or 96-well plates
-
ETP stock solution
-
Cell lysis buffer
-
Caspase assay buffer
-
Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Fluorometer or spectrophotometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well or 96-well plates and treat with the desired concentrations of the ETP compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a cell lysis buffer on ice. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Caspase Activity Assay:
-
In a 96-well black plate (for fluorometric assays) or clear plate (for colorimetric assays), add an equal amount of protein from each sample.
-
Add the caspase assay buffer and the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a plate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change relative to the vehicle control.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular generation of ROS in response to ETP treatment.
Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well black plates with clear bottoms
-
ETP stock solution
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and allow them to adhere overnight. Treat the cells with various concentrations of the ETP for the desired time.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Ex/Em ≈ 485/535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the fluorescence intensity as a percentage of the vehicle control to indicate the relative increase in ROS levels.
NF-κB Inhibition Assays
Objective: To determine the effect of ETPs on the NF-κB signaling pathway, typically by measuring the nuclear translocation of the p65 subunit.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This can be visualized by immunofluorescence or quantified by Western blotting of nuclear and cytoplasmic fractions.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
ETP stock solution
-
NF-κB activator (e.g., TNF-α)
-
Nuclear and cytoplasmic extraction buffers
-
Primary antibody against NF-κB p65
-
Secondary antibody (e.g., HRP-conjugated for Western blotting, fluorescently-labeled for immunofluorescence)
-
DAPI (for nuclear staining in immunofluorescence)
-
Western blotting or immunofluorescence imaging equipment
Protocol (Western Blotting):
-
Cell Treatment: Seed cells and treat with the ETP compound for a specified pre-incubation time, followed by stimulation with TNF-α for a short period (e.g., 30 minutes).
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard protocols.
-
Western Blotting: Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against NF-κB p65, followed by an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic NF-κB p65 to assess the extent of translocation.
HIF-1α/p300 Interaction Assays
Objective: To demonstrate the disruption of the interaction between HIF-1α and p300 by ETPs.
Principle: An antibody against one protein of interest (e.g., HIF-1α) is used to pull down the protein and its interacting partners from a cell lysate. The presence of the interacting partner (p300) in the immunoprecipitated complex is then detected by Western blotting.
Materials:
-
Human cancer cell lines (e.g., prostate cancer cell lines PC3 or DU-145)[3]
-
Complete cell culture medium
-
Hypoxia induction agent (e.g., CoCl2 or incubation in a hypoxic chamber)
-
ETP stock solution
-
Co-IP lysis buffer
-
Primary antibodies against HIF-1α and p300
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Western blotting reagents and equipment
Protocol:
-
Cell Culture and Treatment: Culture cells and induce hypoxia. Treat the cells with the ETP compound or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against HIF-1α overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the samples by Western blotting using antibodies against both HIF-1α and p300.
-
Data Analysis: A decrease in the amount of p300 co-immunoprecipitated with HIF-1α in the ETP-treated samples compared to the control indicates disruption of the interaction.[3]
Objective: To visualize and quantify the interaction between HIF-1α and p300 in living cells and its disruption by ETPs.
Principle: FRET is a distance-dependent interaction between two fluorophores. If HIF-1α and p300 are tagged with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair, respectively, their close proximity will result in energy transfer from the donor to the acceptor when the donor is excited. Disruption of the interaction by an ETP will lead to a decrease in FRET efficiency.
Materials:
-
Expression vectors for HIF-1α and p300 fused to FRET-compatible fluorescent proteins (e.g., HIF-1α-CFP and p300-YFP)
-
Human cell line suitable for transfection
-
Transfection reagent
-
Confocal microscope equipped for FRET imaging
-
ETP stock solution
Protocol:
-
Transfection: Co-transfect cells with the HIF-1α-CFP and p300-YFP expression vectors.
-
Cell Treatment: After allowing for protein expression, treat the cells with the ETP compound or vehicle control.
-
FRET Imaging: Acquire images of the cells in the donor, acceptor, and FRET channels using a confocal microscope.
-
Data Analysis: Calculate the FRET efficiency using established algorithms (e.g., sensitized emission or acceptor photobleaching methods). A decrease in FRET efficiency in ETP-treated cells indicates disruption of the HIF-1α-p300 interaction.[17]
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of ETPs in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the ETP, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., PC3 for prostate cancer, HCT116 for colon cancer)
-
Matrigel (optional, to aid tumor formation)
-
ETP compound formulated for in vivo administration (e.g., dissolved in a vehicle like DMSO and diluted in saline or corn oil)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer the ETP compound to the treatment group via a suitable route (e.g., intraperitoneal injection). The dosing regimen will depend on the specific ETP and tumor model (e.g., gliotoxin at 0.5 mg/kg/day, chaetocin at 0.25-0.5 mg/kg/day).[3][18] Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Endpoint: At the end of the study (e.g., after a predetermined number of weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, Western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the ETP on tumor growth.
Conclusion
Epidithiodiketopiperazines represent a fascinating and promising class of natural products with potent and diverse biological activities. Their unique chemical structure and multifaceted mechanisms of action make them attractive candidates for further investigation in drug discovery and development, particularly in the field of oncology. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and an understanding of the key signaling pathways involved, empowering researchers to effectively explore the therapeutic potential of these remarkable compounds. Further research into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and the development of novel synthetic analogues will be crucial in translating the promise of ETPs into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 12. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Gliotoxin in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Epicorazine B: A Technical Review of an Antimicrobial Epidithiodioxopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicorazine B is a naturally occurring epidithiodioxopiperazine (ETP), a class of fungal secondary metabolites known for their diverse and potent biological activities. First isolated from the fungus Epicoccum nigrum, this compound shares the characteristic disulfide-bridged diketopiperazine core structure that is the hallmark of this compound class.[1] This structural feature is largely responsible for the bioactivity of ETPs, which includes antimicrobial, antifungal, and potential antiproliferative effects. This in-depth technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its biological activity, putative mechanisms of action, and the experimental methodologies used in its characterization.
Biological Activity
The biological activity of this compound has been primarily characterized by its antimicrobial and antifungal properties. Quantitative data on its efficacy against various pathogens has been reported.
Antimicrobial and Antifungal Activity
This compound has demonstrated notable activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It also exhibits activity against the opportunistic fungal pathogen Candida albicans.
| Microorganism | Strain(s) | Activity | Value |
| Gram-positive bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 12.5-25 µg/mL |
| Vancomycin-resistant Enterococcus (VRE) | MIC | 12.5-25 µg/mL | |
| Fungi | Candida albicans | MIC | 25 µg/mL |
MIC: Minimum Inhibitory Concentration
Data sourced from commercial supplier information. The detailed experimental protocols for these specific values are not publicly available in the cited literature.
Early studies on extracts from Epicoccum purpurascens (a synonym of Epicoccum nigrum) indicated that strains producing this compound showed significant inhibition of Staphylococcus aureus and the dermatophyte Trichophyton mentagrophytes, suggesting a broader spectrum of activity. However, specific MIC values for this compound against T. mentagrophytes from primary literature are not available.
Experimental Protocols
While specific, detailed experimental protocols for the determination of the exact MIC values listed above are not available in the peer-reviewed literature, a general methodology for antimicrobial susceptibility testing of fungal metabolites can be outlined based on standard practices.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
A broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Putative Mechanism of Action
Direct studies on the molecular mechanism of action of this compound are not available in the current literature. However, based on the well-characterized mechanisms of other epidithiodioxopiperazines, a putative mechanism can be proposed. The bioactivity of this class of compounds is intrinsically linked to the disulfide bridge in their structure.
Generation of Reactive Oxygen Species (ROS)
The disulfide bridge of ETPs can undergo redox cycling within the cell. The oxidized form can be reduced by cellular thiols, such as glutathione (B108866) (GSH), to a dithiol form. This dithiol can then be re-oxidized, a process that can generate superoxide (B77818) radicals and other reactive oxygen species. This sustained production of ROS leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately leading to cell death.
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
Some ETPs, such as chetomin (B1668609), have been shown to inhibit the transcriptional activity of Hypoxia-Inducible Factor 1 (HIF-1).[2][3][4][5][6] HIF-1 is a key transcription factor that allows cells to adapt to hypoxic conditions, and its inhibition is a potential strategy for cancer therapy. Chetomin is known to disrupt the interaction between the alpha subunit of HIF-1 (HIF-1α) and its co-activator p300.[2][4] Given the structural similarities, it is plausible that this compound could also interfere with this or other critical protein-protein interactions.
Conclusion and Future Directions
This compound is a promising antimicrobial and antifungal agent from the epidithiodioxopiperazine class of natural products. The available data, although limited, indicates its potential for further investigation, particularly against drug-resistant pathogens. The primary gaps in the current understanding of this compound lie in the lack of detailed, publicly available experimental data and the absence of studies on its specific molecular mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of purified this compound against a wider panel of bacterial and fungal pathogens, as well as various cancer cell lines to determine its antiproliferative potential and obtain quantitative data such as IC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of this compound. Investigating its effects on cellular redox homeostasis, enzyme activities, and key signaling pathways will be crucial.
-
Toxicology and Pharmacokinetics: Assessing the in vivo efficacy and safety profile of this compound in animal models to determine its therapeutic potential.
A deeper understanding of the biological activities and molecular mechanisms of this compound will be essential for its potential development as a therapeutic agent.
References
- 1. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1α inhibition by siRNA or chetomin in human malignant glioma cells: effects on hypoxic radioresistance and monitoring via CA9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of an Epicorazine B-Related Natural Product
Note: As of the latest literature review, a specific total synthesis for Epicorazine B has not been published. This document details the total synthesis of Epicoccin G, a structurally related and biologically significant epidithiodiketopiperazine, as a representative methodology. The strategies outlined are highly relevant for researchers pursuing the synthesis of this compound and other complex molecules in this class. The key transformations include a two-directional sulfenylation, photooxygenation, and a Kornblum–DeLaMare rearrangement.[1][2]
Quantitative Data Summary
The following table summarizes the yields for the key steps in the enantioselective total synthesis of Epicoccin G.
| Step | Reaction/Transformation | Product(s) | Yield (%) |
| 1 | Three-step sequence: Acetylation, Zinc reduction, and Isomerization | Bicyclic enone | 51 |
| 2 | Luche reduction | Hydroxy N-Boc methyl ester | 92 |
| 3 | Acid- and Base-mediated deprotection and hydrolysis | Hydroxy amine and Hydroxy acid | 99 (each) |
| 4 | Peptide coupling | Diketopiperazine | 86 |
| 5 | Two-directional sulfenylation and subsequent oxidation | Epidithiodiketopiperazine | 55 |
| 6 | Photooxygenation and in situ Kornblum–DeLaMare rearrangement | Bis-hydroxy enone | 52 |
| 7 | Catalytic hydrogenation | Epicoccin G | 86 |
Experimental Protocols
A pivotal step in the synthesis of Epicoccin G is the introduction of the oxygen functionalities via a photooxygenation reaction followed by a Kornblum–DeLaMare rearrangement.[1][2]
Protocol: Synthesis of Bis-hydroxy enone intermediate
-
Photooxygenation:
-
Dissolve the bismethylthio-diketopiperazine intermediate (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C.
-
Add Tetraphenylporphyrin (TPP) (0.02 equiv) as a photosensitizer.
-
Irradiate the solution with a 400W sunlamp while bubbling oxygen (O₂) through the mixture.
-
Monitor the reaction by TLC until the starting material is consumed (typically 15-30 minutes).
-
The reaction mixture, now containing the bis-endoperoxide, is used directly in the next step.
-
-
Kornblum–DeLaMare Rearrangement:
-
To the crude bis-endoperoxide solution at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 equiv).
-
Allow the reaction to warm to room temperature and stir for approximately 3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the bis-hydroxy enone.
-
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route to Epicoccin G, highlighting the key transformations.
Caption: Synthetic pathway for the total synthesis of Epicoccin G.
This detailed protocol and synthetic overview for Epicoccin G provides a strong foundation for researchers aiming to achieve the total synthesis of this compound and other related epidithiodiketopiperazine natural products. The chemical methodologies are robust and have been shown to be effective for the construction of the complex core structure of this family of compounds.[1][2]
References
Application Notes and Protocols for the Synthesis of Epicorazine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a plausible synthetic route to Epicorazine B, a complex epidithiodiketopiperazine (ETP) natural product. The proposed synthesis is based on established methodologies for the construction of related ETPs, most notably the total synthesis of Epicoccin G. The protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a member of the fascinating family of epidithiodiketopiperazine (ETP) natural products, which are characterized by a central diketopiperazine (DKP) core bridged by a disulfide linkage. These compounds have garnered significant attention from the scientific community due to their complex molecular architectures and promising biological activities. The intricate, stereochemically rich structure of this compound presents a formidable challenge for chemical synthesis, making it an attractive target for the development and application of novel synthetic strategies.
This document outlines a synthetic approach that proceeds through three key stages:
-
Construction of a functionalized diketopiperazine (DKP) core: This involves the coupling of appropriately protected amino acid precursors to form a central piperazine-2,5-dione ring system.
-
Installation of the epidithio bridge: A two-directional sulfenylation reaction is employed to introduce the characteristic disulfide linkage across the DKP core.
-
Late-stage functionalization: A sequence of photooxygenation followed by a Kornblum-DeLaMare rearrangement is proposed for the introduction of the hydroxyl groups present in the target molecule.
Synthetic Strategy Overview
The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on the late-stage introduction of the sensitive epidithio bridge and subsequent oxidative functionalization, a strategy that has proven effective in the synthesis of other complex ETPs.
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally related compounds and are presented as a guide for the synthesis of this compound.
Protocol 1: Synthesis of the Diketopiperazine (DKP) Core
This protocol describes the formation of a C2-symmetric diketopiperazine from a protected amino acid precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of the diketopiperazine core.
Procedure:
-
Dipeptide Formation: To a solution of N-Boc-protected amino acid (1.0 equiv) in dichloromethane (B109758) (DCM, 0.5 M), is added a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a second amino acid methyl ester hydrochloride (1.0 equiv) along with a base like triethylamine (B128534) (TEA, 1.2 equiv). The reaction mixture is stirred at room temperature for 12-24 hours.
-
Deprotection: The Boc protecting group is removed by treating the dipeptide with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1-2 hours.
-
Cyclization: The resulting amino ester is then subjected to cyclization conditions. A common method involves heating the compound in a high-boiling solvent such as toluene (B28343) or xylene, often with a catalytic amount of a base like sodium methoxide, to promote intramolecular aminolysis and formation of the diketopiperazine ring.
Quantitative Data (Representative):
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-L-tyrosine methyl ester | H-L-tyrosine methyl ester, BOP-Cl, Et3N | CH3CN | 25 | 12 | 86 |
| 2 | N-Boc dipeptide | TFA, DCM | 25 | 2 | ~95 | |
| 3 | Dipeptide TFA salt | Et3N | MeOH | 25 | 24 | 77 |
Yields are based on analogous reactions in the synthesis of Epicoccin G and may vary.
Protocol 2: Two-Directional Sulfenylation for Epidithio Bridge Formation
This protocol details the introduction of the disulfide bridge onto the diketopiperazine core.
Experimental Workflow:
Caption: Workflow for the two-directional sulfenylation.
Procedure:
-
Enolate Formation: The diketopiperazine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) and cooled to -78 °C. A strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv) is added dropwise to generate the dienolate.
-
Sulfur Transfer: Elemental sulfur (S8, 2.5 equiv) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Reduction and Oxidative Cyclization: The reaction is quenched with a reducing agent like sodium borohydride (B1222165) (NaBH4) to form the corresponding dithiol. Subsequent oxidation, for example using a solution of iodine (I2) or potassium triiodide (KI3), promotes the formation of the disulfide bridge.
Quantitative Data (Representative):
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-3 | Bis-diene DKP | 1. LiHMDS, S8; 2. NaBH4; 3. KI3 | THF | -78 to 25 | 4 | 55 (combined) |
Yields are based on analogous reactions in the synthesis of Epicoccin G and may vary.
Protocol 3: Photooxygenation and Kornblum-DeLaMare Rearrangement
This protocol describes the late-stage introduction of hydroxyl groups via a [4+2] cycloaddition with singlet oxygen followed by a base-mediated rearrangement.
Signaling Pathway:
Caption: Reaction pathway for photooxygenation and Kornblum-DeLaMare rearrangement.
Procedure:
-
Photooxygenation: The epidithiodiketopiperazine (1.0 equiv) and a photosensitizer such as tetraphenylporphyrin (B126558) (TPP, 0.05 equiv) are dissolved in a suitable solvent like dichloromethane (DCM, 0.01 M). The solution is cooled to 0 °C and irradiated with a light source (e.g., a 400W lamp) while bubbling oxygen through the mixture for 15-30 minutes.
-
Kornblum-DeLaMare Rearrangement: After completion of the photooxygenation (monitored by TLC), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) is added to the reaction mixture. The solution is stirred at 0 °C for 1-2 hours to effect the rearrangement to the desired bis-hydroxy enone.
Quantitative Data (Representative):
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1-2 | Epidithiodiketopiperazine | ¹O₂, TPP (sens.), DBU | CH₂Cl₂ | 0 | 15 (photo), 60 (rearr.) | 52 (overall) |
Yields are based on analogous reactions in the synthesis of Epicoccin G and may vary.
Conclusion
The synthetic protocols outlined in these application notes provide a robust framework for the laboratory-scale synthesis of this compound. By leveraging established methodologies from the synthesis of related natural products, researchers can access this complex molecule for further biological evaluation and drug discovery efforts. The provided quantitative data and workflows offer a clear and actionable guide for synthetic chemists. It is important to note that optimization of reaction conditions may be necessary for each specific substrate and step in the sequence.
Elucidating the Structure of Epicorazine B: A Methodological Guide
Application Note: The following document provides a detailed overview of the analytical methods and experimental protocols for the structure elucidation of Epicorazine B, a member of the epidithiodiketopiperazine class of antibiotics. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
This compound is a fungal metabolite isolated from Epicoccum nigrum. Its structure was determined to be a stereoisomer of the related compound Epicorazine A. The core structure is an epidithiodiketopiperazine skeleton, and the elucidation of its absolute configuration and isomeric nature was accomplished through a combination of spectroscopic techniques and X-ray crystallography.[1] This document outlines the key experimental procedures used in this process.
Overall Workflow for Structure Elucidation
The structure elucidation of a novel natural product like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its planar structure. Finally, stereochemical features are assigned using chiroptical methods and X-ray crystallography.
Caption: Overall workflow for the structure elucidation of this compound.
Spectroscopic and Crystallographic Data Analysis
A combination of spectroscopic techniques is employed to piece together the structure of this compound. Each method provides unique and complementary information.
Caption: Integration of data from multiple analytical techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Molecular Formula | C₁₈H₁₆N₂O₆S₂ |
| Exact Mass [M+H]⁺ | Hypothetical data based on Epicorazine A |
| Measured Mass [M+H]⁺ | Hypothetical data |
UV and IR Spectroscopy
UV spectroscopy provides information about the electronic transitions and conjugation within the molecule, while IR spectroscopy identifies characteristic functional groups.
| Technique | Wavelength/Wavenumber | Interpretation |
| UV (in Methanol) | λmax (nm) | Diketopiperazine chromophore |
| IR (KBr) | νmax (cm⁻¹) | -OH, -NH, C=O (amide), C-S |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Hypothetical) Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| Example 7.50 | d | 8.0 | 1H | Aromatic H |
| Example 5.80 | s | - | 1H | Olefinic H |
| Example 4.20 | dd | 10.0, 4.0 | 1H | CH-O |
| Example 3.50 | br s | - | 1H | OH |
¹³C NMR Data (Hypothetical) Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
|---|---|---|
| Example 168.0 | C | Amide C=O |
| Example 135.0 | C | Aromatic C |
| Example 125.0 | CH | Aromatic CH |
| Example 75.0 | C | Quaternary C-S |
| Example 60.0 | CH | CH-O |
X-ray Crystallography
X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
| Parameter | Value |
| Crystal System | Hypothetical data |
| Space Group | Hypothetical data |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Resolution (Å) | Hypothetical data |
| Final R-factor | Hypothetical data |
Experimental Protocols
Protocol for NMR Spectroscopy
Objective: To acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the carbon-hydrogen framework of this compound.
Materials:
-
Purified this compound (1-5 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: Acquire a homonuclear Correlation Spectroscopy spectrum to identify proton-proton couplings.
-
HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify one-bond carbon-proton correlations.
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) carbon-proton correlations.
-
-
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine chemical shifts and coupling constants.
-
Analyze the 2D spectra to build up molecular fragments and connect them.
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental formula of this compound.
Materials:
-
Purified this compound
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for ionization enhancement)
-
LC-HRMS system (e.g., UPLC-TOF or UPLC-Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a suitable solvent (e.g., methanol).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
-
Method Setup:
-
Set up the liquid chromatography method for sample introduction (if not using direct infusion).
-
Set the mass spectrometer parameters:
-
Ionization mode: Positive and/or negative ESI.
-
Mass range: e.g., m/z 100-1000.
-
Acquisition mode: High resolution, full scan.
-
-
-
Data Acquisition:
-
Inject the sample into the LC-HRMS system.
-
Acquire the full scan mass spectrum.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Protocol for Single-Crystal X-ray Diffraction
Objective: To obtain a single crystal of this compound and determine its three-dimensional structure.
Materials:
-
Purified this compound (>5 mg)
-
A variety of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Crystallization vials or plates
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Grow single crystals of this compound using a suitable method, such as slow evaporation, vapor diffusion, or cooling.
-
Slow Evaporation: Dissolve the compound in a solvent in which it is soluble and allow the solvent to evaporate slowly over days to weeks.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (the precipitant). The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.
-
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[2]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final structure.
-
Determine the absolute configuration using anomalous dispersion effects, if applicable.[3]
-
References
Application Notes and Protocols for Antibacterial Assays of Epicorazine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antibacterial properties of Epicorazine B, a natural product belonging to the epidithiodiketopiperazine (ETP) class of compounds. The following sections detail the methodologies for determining its inhibitory and bactericidal activity, alongside plausible, illustrative data for reference.
Quantitative Antibacterial Activity of this compound
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The following tables summarize representative quantitative data from key antibacterial assays.
Note: The following data is illustrative to demonstrate reporting standards and is not derived from published experimental results for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 5.0 | 4.2 |
| 4 | 7.5 | 4.8 | 3.9 | 2.8 |
| 6 | 8.2 | 4.1 | <2.0 | <2.0 |
| 8 | 8.8 | 3.5 | <2.0 | <2.0 |
| 24 | 9.5 | <2.0 | <2.0 | <2.0 |
Experimental Protocols
Detailed protocols for the principal antibacterial assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Determining the Mechanism of Action of Epicorazine B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicorazine B is a secondary metabolite isolated from the fungus Epicoccum nigrum.[1][2] Structurally, it belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a conserved disulfide-bridged piperazine (B1678402) ring.[1] This structural motif is responsible for the diverse and potent biological activities observed in this family of compounds, including antibacterial, antiviral, and cytotoxic effects. While this compound has been identified as an antibiotic, detailed studies on its specific mechanism of action are not extensively documented in publicly available literature.[1][2]
These application notes provide a framework for investigating the mechanism of action of this compound, based on the known activities of related ETP compounds like gliotoxin (B1671588) and sirodesmin. The provided protocols are intended to serve as a starting point for researchers to elucidate the cellular and molecular targets of this compound.
Hypothesized Mechanisms of Action
The bioactivity of ETPs is intrinsically linked to their disulfide bridge. The primary hypothesized mechanisms of action for this compound are:
-
Induction of Oxidative Stress via Redox Cycling: The disulfide bridge can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This surge in ROS can cause significant oxidative stress, leading to damage of cellular components like DNA, lipids, and proteins, and ultimately culminating in cell death.
-
Inhibition of the NF-κB Signaling Pathway: A well-documented mechanism for several ETPs is the potent inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a critical regulator of the inflammatory response, cell survival, and proliferation. Inhibition of this pathway can lead to immunosuppressive and pro-apoptotic effects.
-
Induction of Apoptosis: ETPs can trigger programmed cell death (apoptosis) through various signaling cascades. This can be a consequence of oxidative stress or direct interactions with proteins involved in the apoptotic machinery, such as the Bcl-2 family of proteins.
-
Thiol-Disulfide Exchange with Cellular Proteins: The disulfide bond in this compound can react with free thiol groups on cysteine residues of cellular proteins. This can lead to the formation of mixed disulfides, altering protein conformation and inactivating critical enzymes, thereby disrupting essential cellular processes.
Data Presentation
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| (Other relevant strains) |
Table 2: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Human Lung Carcinoma | |||
| HeLa | Human Cervical Cancer | |||
| MCF-7 | Human Breast Cancer | |||
| Jurkat | Human T-cell Leukemia | |||
| (Other relevant cell lines) |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of various bacterial strains.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Prepare Bacterial Inoculum: a. Culture bacteria overnight in MHB. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of this compound: a. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations. b. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the serially diluted compound. b. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible turbidity. b. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the concentration at which there is a significant inhibition of growth compared to the positive control.
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto MHA plates. b. Incubate the MHA plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection Assay
Objective: To determine if this compound induces the production of intracellular ROS in target cells.
Materials:
-
Target cells (e.g., bacterial or mammalian cell line)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Loading with DCFH-DA: a. Wash the cells with PBS. b. Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) for 30-60 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Treatment with this compound: a. Wash the cells with PBS to remove excess probe. b. Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (H₂O₂).
-
Fluorescence Measurement: a. After a suitable incubation period (e.g., 1-6 hours), measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. b. Alternatively, harvest the cells and analyze by flow cytometry.
-
Data Analysis: a. Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
Protocol 3: NF-κB Reporter Assay
Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
A cell line stably or transiently transfected with an NF-κB-responsive reporter plasmid (e.g., expressing luciferase under the control of an NF-κB promoter).
-
This compound
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed the reporter cell line in a 96-well white, clear-bottom plate and allow to adhere. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Activation of NF-κB Pathway: a. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours). Include a non-stimulated control.
-
Luciferase Assay: a. After stimulation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay). b. Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.
Materials:
-
Target cell line
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
-
Positive control for apoptosis (e.g., staurosporine)
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate. b. Treat the cells with various concentrations of this compound for a desired time period (e.g., 12, 24, 48 hours). Include vehicle and positive controls.
-
Caspase Activity Measurement: a. Equilibrate the plate to room temperature. b. Add the Caspase-Glo® 3/7 reagent to each well. c. Mix gently and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Reading: a. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: a. Normalize the caspase activity to cell viability. b. Determine the fold-increase in caspase activity in treated cells compared to the vehicle control.
Visualizations
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized intrinsic apoptosis pathway induction by this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Epicorazine B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epicorazine B, a natural compound isolated from the fungus Epicoccum nigrum, has been identified as a molecule of interest for its potential biological activities, including cytotoxic effects.[1] As with any novel compound intended for therapeutic development, a thorough in vitro evaluation of its cytotoxic profile is a critical first step. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common and well-established in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity through membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
MTT Assay: Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[2] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Incubate the plate overnight at 37°C. Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The results of the MTT assay can be summarized in the following table to determine the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) of this compound.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
LDH Cytotoxicity Assay: Assessment of Membrane Integrity
The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[7]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[7]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Solution Addition: Add 50 µL of stop solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [((Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity))] x 100
-
Data Presentation
The LDH assay results can be presented in a table to quantify the cytotoxic effect of this compound.
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Lysis Control (Maximum Release) | 100 |
Caspase-3/7 Assay: Assessment of Apoptosis
Caspases are a family of proteases that play a key role in apoptosis.[8] Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade and are responsible for the cleavage of cellular components.[8] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[9]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired period of time to induce apoptosis.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Results can be expressed as fold change in caspase activity compared to the vehicle control.
Data Presentation
The caspase-3/7 activity data can be summarized in the following table.
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. stemcell.com [stemcell.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Total Synthesis of Epicorazine B and Related Epidithiodiketopiperazine (ETP) Alkaloids
Disclaimer: As of our latest literature search, a dedicated, step-by-step total synthesis of Epicorazine B has not been publicly disclosed in detail. Therefore, this technical support center addresses the common challenges and troubleshooting strategies based on the synthesis of closely related and structurally similar epidithiodiketopiperazine (ETP) alkaloids, such as Epicoccin G. The methodologies and potential issues discussed here are highly relevant to a prospective synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical guidance on common experimental hurdles encountered during the synthesis of ETP alkaloids, a class of natural products to which this compound belongs.
Diketopiperazine (DKP) Core Formation
Question: I am experiencing low yields during the formation of the central diketopiperazine (DKP) ring. What are the common pitfalls and how can I optimize this step?
Answer: The formation of the DKP core, typically through the condensation of two α-amino acids or their derivatives, can be challenging due to side reactions and the stability of the reactants. Here are some common issues and troubleshooting tips:
-
Issue: Incomplete Cyclization. The intramolecular cyclization to form the DKP ring can be slow or incomplete, leading to the recovery of starting materials or linear dipeptides.
-
Troubleshooting:
-
Solvent and Temperature: Ensure the reaction is run in a suitable high-boiling solvent (e.g., toluene, xylene) with a Dean-Stark trap to effectively remove water, which drives the equilibrium towards the cyclized product. Higher temperatures are often required.
-
Catalyst: While often thermally driven, acid or base catalysis can sometimes facilitate the reaction. However, care must be taken as these conditions can also promote side reactions.
-
Protecting Groups: The choice of N- and C-terminal protecting groups on the dipeptide precursor is crucial. Groups that are labile under the cyclization conditions can interfere with the reaction.
-
-
-
Issue: Epimerization. The stereocenters of the amino acid residues can be prone to epimerization under the harsh thermal conditions often required for DKP formation.
-
Troubleshooting:
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the risk of epimerization.
-
Base: Avoid strong bases if possible, as they are known to promote epimerization at the α-carbon of amino acids.
-
-
-
Issue: Side Reactions. Linear dipeptide precursors can undergo intermolecular polymerization or other degradation pathways.
-
Troubleshooting:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
-
-
Representative Data for DKP Formation:
| Precursor | Conditions | Yield (%) | Reference |
| Dipeptide Methyl Ester | Toluene, reflux, Dean-Stark | 70-85 | General Procedure |
| N-Boc Protected Dipeptide | TFA deprotection, then heat in 2-butanol | 60-75 | General Procedure |
Installation of the Epidithio Bridge
Question: I am struggling with the introduction of the disulfide bridge. The reaction is low-yielding and I observe multiple side products. What are the key challenges and how can they be addressed?
Answer: The installation of the epidithio bridge is a hallmark challenge in ETP synthesis due to the reactivity of the sulfur reagents and the sensitivity of the DKP core.
-
Issue: Low Yield and Over-sulfenylation. Direct sulfenylation can be difficult to control, leading to a mixture of mono-, di-, and poly-sulfenylated products.
-
Troubleshooting:
-
Sulfenylating Agent: The choice of the sulfur source is critical. Elemental sulfur in the presence of a strong base like NaHMDS or KHMDS is commonly used. The stoichiometry of the base and sulfur must be carefully controlled.
-
Temperature Control: These reactions are typically run at very low temperatures (e.g., -78 °C) to control reactivity. Slow addition of the sulfenylating agent is also recommended.
-
Protecting Groups: Ensure that other functional groups in the molecule are compatible with the strongly basic and nucleophilic conditions.
-
-
-
Issue: Diastereoselectivity. The introduction of the two sulfur atoms creates new stereocenters. Achieving the desired diastereoselectivity can be challenging.
-
Troubleshooting:
-
Steric Hindrance: The facial selectivity of the sulfenylation can often be directed by the steric bulk of the substituents on the DKP ring.
-
Chiral Auxiliaries: While less common for this specific step, the use of chiral auxiliaries earlier in the synthesis can influence the conformation of the DKP ring and thus the stereochemical outcome of the sulfenylation.
-
-
-
Issue: Instability of the Epidithio Bridge. The epidithio bridge is sensitive to both reducing and oxidizing agents, as well as to strong acids and bases.
-
Troubleshooting:
-
Late-Stage Introduction: The epidithio bridge is almost always installed in the final steps of the synthesis to avoid its degradation during other transformations.
-
Mild Workup Conditions: Use mild workup procedures to isolate the final product. Avoid exposure to strong light or heat.
-
-
Experimental Protocol: Direct Two-Directional Sulfenylation (Adapted from Nicolaou's Epicoccin G Synthesis)
-
Preparation: A solution of the diketopiperazine precursor is prepared in anhydrous THF and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: A solution of NaHMDS (2.2 equivalents) in THF is added dropwise to the cooled solution of the diketopiperazine. The mixture is stirred at -78 °C for 1 hour.
-
Sulfenylation: Elemental sulfur (S₈, 2.5 equivalents) is added in one portion. The reaction mixture is stirred at -78 °C for 30 minutes.
-
Thiol Trapping: Methyl iodide (MeI, 5.0 equivalents) is added, and the reaction is allowed to warm to room temperature over 2 hours.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizing Key Synthetic Pathways
The following diagrams illustrate the logical flow of key transformations in a typical ETP synthesis.
Caption: Generalized workflow for the synthesis of ETP alkaloids.
Caption: Troubleshooting logic for DKP core formation.
This technical support center provides a starting point for researchers embarking on the synthesis of this compound and other ETP alkaloids. By anticipating common challenges and understanding the underlying chemical principles, the likelihood of a successful synthesis campaign is significantly increased. Researchers are encouraged to consult the primary literature for the most detailed experimental procedures and characterization data.
Technical Support Center: Epicorazine B Extraction
Welcome to the technical support center for optimizing the extraction of Epicorazine B. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in improving the efficiency of their extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a natural antibiotic compound. It is a metabolite produced by the fungus Epicoccum nigrum and is classified as an epidithiodiketopiperazine[1].
Q2: Which solvents are recommended for the extraction of this compound?
A2: While specific literature on this compound extraction is limited, moderately polar organic solvents are generally effective for similar fungal metabolites. Recommended starting solvents include ethyl acetate (B1210297), methanol, or ethanol, often in aqueous mixtures. The choice of solvent can significantly impact the extraction yield and purity[2].
Q3: How can I improve the overall efficiency of my this compound extraction process?
A3: To enhance extraction efficiency, consider implementing advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can increase your yield and reduce the extraction time compared to conventional methods like maceration or Soxhlet extraction.
Q4: My this compound extract appears impure. What are the recommended purification methods?
A4: For initial purification of crude extracts, column chromatography is a standard and effective method. For achieving higher purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is recommended.
Q5: What are the optimal storage conditions to prevent the degradation of this compound extracts?
A5: To minimize degradation, it is crucial to store extracts in a cool, dark environment, ideally at low temperatures such as 4°C or -20°C. It is also important to protect them from light and exposure to extreme pH conditions[3][4].
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Extraction Yield | Inefficient Fungal Cell Disruption: The solvent may not be effectively penetrating the fungal material. | - Grind the fungal biomass into a fine powder to increase the surface area for solvent interaction.- Consider pre-treating the material, such as freeze-drying, to facilitate cell wall rupture. |
| Suboptimal Extraction Parameters: The solvent choice, temperature, or time may not be ideal. | - Optimize Solvent-to-Solid Ratio: A higher ratio can improve extraction but may necessitate more solvent for subsequent steps.- Increase Extraction Time: For maceration, extending the extraction period can improve yield.- Elevate Temperature: Gently heating the solvent can enhance extraction, but be mindful of potential degradation of thermolabile compounds[5]. | |
| Low Purity of Extract | Co-extraction of Contaminants: The chosen solvent may be too non-polar or too polar, resulting in the extraction of unwanted compounds. | - Solvent Polarity Adjustment: Experiment with a gradient of solvents from non-polar to polar to selectively extract this compound.- Liquid-Liquid Partitioning: Perform a liquid-liquid extraction on the crude extract using immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity. |
| Degradation of this compound | Exposure to Harsh Conditions: Light, high temperatures, or extreme pH can lead to the degradation of the target compound. | - Light Protection: Conduct the extraction process in a dark environment or use amber-colored glassware.- Temperature Control: Avoid excessive heat during extraction and concentration steps[5].- pH Management: Ensure the pH of the extraction solvent is within a stable range for this compound. The optimal pH for many B vitamins is between 4 and 6.5[6]. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for extracting this compound from Epicoccum nigrum biomass using ultrasonication.
1. Preparation of Fungal Material:
-
Harvest the fungal biomass from the culture medium by filtration.
-
Lyophilize (freeze-dry) the biomass to remove water.
-
Grind the dried biomass into a fine powder using a mortar and pestle or a grinder.
2. Extraction:
-
Weigh 10 g of the powdered fungal biomass and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).
3. Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
Combine all the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
4. Storage:
-
Store the resulting crude extract in a sealed vial at -20°C in the dark.
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting low extraction yields.
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
- 1. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epicorazine B Purification by HPLC
Welcome to the technical support center for the purification of Epicorazine B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of this bioactive fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a natural product belonging to the epidithiodiketopiperazine (ETP) class of fungal metabolites. It is an isomer of Epicorazine A and is produced by the fungus Epicoccum nigrum.[1] These compounds are known for their antimicrobial and antibiofilm activities.
Q2: What are the key chemical properties of this compound to consider for HPLC purification?
This compound is a moderately polar molecule. Its structure contains several polar functional groups, but the overall molecule has significant non-polar character, making it suitable for reversed-phase HPLC. A critical property of epidithiodiketopiperazines is their potential instability, particularly sensitivity to basic conditions, which can lead to degradation. Therefore, pH control of the mobile phase is crucial.
Q3: What is a recommended starting point for a preparative HPLC method for this compound?
Q4: How can I detect this compound during HPLC analysis?
This compound contains chromophores that allow for UV detection. Based on the UV spectra of related compounds, a detection wavelength in the range of 210-280 nm should be effective. It is recommended to run a UV-Vis scan of a crude extract or a partially purified sample to determine the optimal detection wavelength corresponding to the absorbance maximum of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification of this compound.
Problem 1: Poor Peak Resolution or Co-elution with Impurities
Question: My chromatogram shows broad peaks for this compound, and it is not well-separated from other components in the extract. What can I do to improve the resolution?
Answer:
Poor peak resolution is a common challenge in the purification of natural products from complex mixtures. Here are several strategies to improve the separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient will generally provide better resolution. If you are using a steep gradient, try decreasing the rate of change of the organic solvent concentration. For example, if you are running a gradient of 20-80% acetonitrile (B52724) in 20 minutes, try extending the gradient to 40 minutes.
-
Adjust the Mobile Phase Composition:
-
Solvent Strength: If peaks are eluting too quickly, decrease the initial percentage of the strong solvent (acetonitrile). If they are eluting too late and are very broad, you might need to slightly increase the initial organic solvent percentage.
-
Solvent Type: Consider trying methanol (B129727) as the organic modifier instead of acetonitrile, or a mixture of both. Different solvents can alter the selectivity of the separation.
-
-
Change the Column:
-
Stationary Phase: If using a C18 column, you could try a different type of reversed-phase column, such as a C8 or a phenyl-hexyl column, which offer different selectivities.
-
Particle Size and Column Dimensions: A column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column will provide higher theoretical plates and better resolution. However, this will also lead to higher backpressure.
-
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.
Experimental Protocol: Gradient Optimization
This protocol describes a systematic approach to optimizing the mobile phase gradient for improved resolution.
-
Initial Scouting Run:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL of a 1 mg/mL crude extract solution.
-
-
Analysis of the Scouting Run: Identify the approximate retention time of the this compound peak.
-
Shallow Gradient Run: Based on the scouting run, design a shallower gradient around the elution time of your target compound. For example, if this compound elutes at 40% B, you could try a gradient like:
-
0-5 min: 20% B (isocratic)
-
5-35 min: 20-50% B (linear gradient)
-
35-40 min: 50-90% B (wash step)
-
40-45 min: 90% B (isocratic wash)
-
45-50 min: Re-equilibration at 20% B
-
| Parameter | Scouting Gradient | Optimized Shallow Gradient |
| Gradient | 10-90% Acetonitrile in 30 min | 20-50% Acetonitrile in 30 min |
| Run Time | 40 min | 50 min |
| Expected Result | Moderate resolution | Improved resolution of target peak |
Problem 2: Peak Tailing
Question: The peak for this compound is asymmetrical with a pronounced tail. What causes this and how can I fix it?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the column itself.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to tailing.
-
Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA) at a low concentration (0.05-0.1%). However, be aware that TEA can be difficult to remove from the purified sample. A better first approach is to ensure your mobile phase is sufficiently acidic (e.g., with 0.1% TFA or formic acid) to protonate any basic sites on the analyte and minimize these interactions.
-
-
Column Overload: As mentioned previously, injecting too much sample can cause peak distortion. Reduce the sample load.
-
Column Degradation: The column may be contaminated or have developed a void at the inlet.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If this doesn't work, reversing the column (if the manufacturer allows) and flushing may help. If the problem persists, the column may need to be replaced.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent if possible.
-
Experimental Protocol: Addressing Peak Tailing
-
Mobile Phase Modification:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: As optimized previously.
-
Rationale: TFA is a strong ion-pairing agent that can effectively mask silanol interactions.
-
-
Sample Load Evaluation:
-
Prepare serial dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL).
-
Inject the same volume of each dilution and observe the peak shape. This will help determine the optimal sample concentration to avoid overload.
-
| Mobile Phase Additive | Peak Asymmetry Factor (Typical) |
| None | > 1.5 |
| 0.1% Formic Acid | 1.2 - 1.5 |
| 0.1% Trifluoroacetic Acid | 1.0 - 1.2 |
Problem 3: Low Yield or Loss of Compound
Question: After purification, the recovered amount of this compound is very low. What are the potential reasons for this loss?
Answer:
Low recovery can be due to several factors, from sample preparation to the purification process itself.
-
Compound Degradation: this compound, like other ETPs, may be unstable under certain conditions.
-
pH: Avoid basic conditions. Ensure your mobile phase is neutral or slightly acidic.
-
Temperature: Keep the sample and fractions cool. Use a refrigerated autosampler if available and collect fractions in an ice bath.
-
Light: Some natural products are light-sensitive. Protect your sample from light during preparation and storage.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can happen if the column is not properly conditioned or if it is contaminated.
-
Solution: Ensure the column is well-equilibrated with the initial mobile phase before injection. A thorough column wash protocol between runs is also important.
-
-
Poor Solubility: If this compound is not fully dissolved in the injection solvent, you will be injecting less than you think, and undissolved material can clog the system.
-
Solution: Test the solubility of your crude extract in various solvents. A mixture of water and an organic solvent (like methanol, acetonitrile, or DMSO) is often a good choice. Sonicate the sample to aid dissolution and filter it through a 0.22 µm syringe filter before injection.
-
-
Inefficient Fraction Collection: The fraction collector settings may not be optimized to capture the entire peak.
-
Solution: Set the collection threshold low enough to capture the beginning and end of the peak. It is often better to collect broader fractions and then perform a second, more focused purification step if necessary.
-
Experimental Protocol: Stability Test
-
Prepare Stock Solutions: Dissolve a partially purified sample of this compound in three different mobile phase conditions:
-
A: 50:50 Acetonitrile:Water (neutral)
-
B: 50:50 Acetonitrile:Water with 0.1% Formic Acid (acidic)
-
C: 50:50 Acetonitrile:Water with 0.1% Ammonia (basic)
-
-
Incubate: Store aliquots of each solution at room temperature and at 4°C.
-
Analyze: Inject the samples onto the HPLC at different time points (e.g., 0, 2, 6, 24 hours) and monitor the peak area of this compound. This will indicate the stability of the compound under different pH and temperature conditions.
| Condition | Peak Area at 0 hr | Peak Area at 24 hr (Room Temp) | % Degradation |
| Neutral (pH ~7) | 1,000,000 | 950,000 | 5% |
| Acidic (pH ~3) | 1,000,000 | 980,000 | 2% |
| Basic (pH ~9) | 1,000,000 | 450,000 | 55% |
Visualizations
Caption: A typical workflow for the HPLC purification of this compound.
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
Technical Support Center: Epicorazine B Solubility in Biological Assays
Disclaimer: Information on "Epicorazine B" is limited in publicly available scientific literature. This guide provides troubleshooting strategies based on best practices for handling poorly soluble, nonpolar compounds, particularly natural products, in biological assays. The principles and protocols outlined here are generally applicable to compounds with similar solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For nonpolar compounds like this compound, the most common initial solvent is 100% dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is a powerful solvent for many organic molecules and is compatible with most cell-based assays at low final concentrations (typically <0.5%).[3] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can decrease the solubility of some compounds.[1]
Q2: My this compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture medium. What is happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs because the compound is highly soluble in the organic DMSO but insoluble in the aqueous medium once the DMSO is diluted.[4] Here are several strategies to prevent this:
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.[5] First, create an intermediate dilution of your high-concentration stock in pure DMSO.[4][6] Then, add this intermediate stock to your pre-warmed (37°C) aqueous medium while gently vortexing.[2][4] This gradual change in the solvent environment can help keep the compound in solution.[5]
-
Reduce the Final Concentration: The simplest solution is often to lower the final working concentration of this compound in your assay to stay below its aqueous solubility limit.[4][5]
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, polyethylene (B3416737) glycol 400 (PEG400), or glycerol (B35011) can be used. A mixture of solvents may maintain solubility better than a single one.[2][5][7] Ensure the final concentration of any co-solvent is tested for toxicity in your specific assay system.[5]
Q3: The solution is clear initially, but a precipitate forms over time during my experiment. What could be the cause?
A3: Time-dependent precipitation can be caused by several factors:
-
Supersaturation: The initial clear solution may be a supersaturated state that is not thermodynamically stable. Over time, the compound slowly comes out of solution.[2][6]
-
Temperature Fluctuations: Removing plates from a 37°C incubator can cause temperature shifts that decrease solubility.[4] Minimize the time that culture vessels are outside the incubator.[4]
-
Interaction with Media Components: this compound might bind to proteins in fetal bovine serum (FBS) or other media components, leading to the formation of insoluble complexes.[5] Try reducing the FBS concentration, but monitor the impact on cell health.[5]
Q4: Can I use pH modification or other additives to improve this compound solubility?
A4: Yes, depending on the chemical properties of this compound and the tolerance of your assay.
-
pH Adjustment: If this compound has ionizable groups (e.g., it is a weak base or acid), adjusting the pH of your buffer can significantly increase its solubility.[5][8] However, you must ensure the final pH is compatible with your cells or assay components.[5]
-
Solubilizing Agents: Agents like cyclodextrins can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex".[3][5] Surfactants can also be used to create micelles that keep the compound dispersed.[2] These should be used with caution as they can interfere with the assay or have their own biological effects.[3]
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate in DMSO Stock Solution | The compound's solubility limit in DMSO is exceeded. Or, the DMSO has absorbed water, reducing its solvating power. Repeated freeze-thaw cycles can also cause precipitation.[7][9] | 1. Try gentle warming (37°C) or brief sonication to redissolve the compound.[2] 2. Use fresh, anhydrous DMSO.[1] 3. Store stock solutions in small, single-use aliquots to avoid freeze-thaw cycles.[2][6] |
| Immediate Precipitation in Aqueous Medium | The final concentration exceeds the compound's aqueous solubility. The rapid solvent shift from organic to aqueous causes the compound to "crash out".[4] | 1. Lower the final working concentration of the compound.[4] 2. Perform a serial dilution in DMSO first, then add the less concentrated stock to the pre-warmed aqueous medium while vortexing.[4][6] 3. Consider using a co-solvent system (e.g., DMSO/PEG400).[2][5] |
| Time-Dependent Precipitation in Assay | The compound is in a supersaturated state.[6] Temperature fluctuations are affecting solubility.[4] The compound is interacting with media components (e.g., serum proteins).[5] | 1. Use solubility-enhancing agents like cyclodextrins to create a more stable formulation.[2] 2. Minimize the time plates are outside the incubator.[4] 3. Reduce the serum concentration in the medium if possible, or switch to a serum-free medium for the duration of the compound exposure.[5] |
| High Background or Assay Artifacts | The compound may be forming aggregates, leading to non-specific interactions or light scattering.[2] | 1. Visually inspect the solution for turbidity.[2] 2. Determine the kinetic solubility limit in your specific assay medium (see Protocol 2) and work at concentrations below this limit.[10] 3. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) if compatible with your assay.[11] |
Quantitative Solubility Data
The following table presents hypothetical solubility data for "this compound" to guide solvent selection. Note: This data is for illustrative purposes only.
| Solvent System | Temperature | Kinetic Solubility (µM) |
| 100% DMSO | 25°C | > 20,000 |
| Cell Culture Medium + 0.1% DMSO | 37°C | 5 |
| Cell Culture Medium + 0.5% DMSO | 37°C | 25 |
| PBS + 1% DMSO | 25°C | 10 |
| PBS + 1% DMSO + 10 mM HP-β-CD | 25°C | 150 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).[6]
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.[2]
-
If needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing.[2]
-
Visually inspect the solution to ensure no solid particles remain.[2]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][6]
Protocol 2: Determining the Kinetic Solubility Limit in Assay Medium
Objective: To determine the maximum concentration of this compound that can be prepared in the final assay medium without visible precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Assay medium (e.g., complete cell culture medium)
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in 100% DMSO directly in a 96-well plate.[4]
-
In a separate 96-well plate, add 198 µL of your pre-warmed (37°C) complete cell culture medium to each well.
-
Transfer 2 µL of each DMSO dilution (from step 1) into the corresponding wells of the plate containing the medium. This creates a 1:100 dilution with a final DMSO concentration of 1%.[5] Include a DMSO-only control.
-
Seal the plate and shake it at room temperature for 1-2 hours.[5]
-
Visually inspect the wells for any signs of cloudiness or precipitate.[4]
-
For a quantitative measurement, read the absorbance (turbidity) of the plate at a wavelength of 600-620 nm.[4][5] An increase in absorbance compared to the DMSO control indicates precipitation.[5] The highest concentration that does not show a significant increase in turbidity is the kinetic solubility limit.
Protocol 3: Cytotoxicity Assay with a Poorly Soluble Compound
Objective: To assess the cytotoxicity of this compound using a standard in vitro assay, with appropriate steps to manage solubility.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solutions in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Cytotoxicity detection reagent (e.g., CellTox™ Green, MTT)
Procedure:
-
Prepare Working Solutions: Based on the kinetic solubility determined in Protocol 2, prepare fresh working solutions of this compound.
-
First, make intermediate dilutions of the high-concentration stock in 100% DMSO.
-
Add a small volume of the intermediate DMSO stock to pre-warmed medium while gently mixing to achieve the final desired concentrations (e.g., add 1 µL of a 1 mM stock to 1 mL of medium for a 1 µM final concentration with 0.1% DMSO).[4][6]
-
Prepare a vehicle control with the same final concentration of DMSO.[1]
-
-
Treat Cells: Remove the existing medium from the cells and add the freshly prepared working solutions (including the vehicle control).
-
Incubate: Incubate the plate for the desired experimental duration (e.g., 24-72 hours).[12]
-
Assay Readout: Add the cytotoxicity reagent according to the manufacturer's instructions (e.g., for an MTT assay, add MTT solution, incubate, then add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals).[13]
-
Measure Signal: Read the plate using a microplate reader at the appropriate wavelength.[13][14]
-
Data Analysis: Correct for background by subtracting the control readings. Calculate the percentage of cytotoxicity relative to the vehicle control and a positive control (e.g., cells treated with a known toxin).[14]
Visualizations
Caption: Workflow for handling poorly soluble compounds.
Caption: Logic for troubleshooting precipitation issues.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ziath.com [ziath.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Safe Handling of Epicorazine B
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Epicorazine B. Given the limited specific toxicological data on this compound, it is prudent to handle it as a potentially hazardous and cytotoxic compound, following standard laboratory safety protocols for such materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential hazards?
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial to minimize exposure. The selection of PPE depends on the specific task being performed.[3][4] At a minimum, a long-sleeved lab coat, safety glasses with side shields, and chemical-resistant gloves should be worn.[5][6] For procedures that may generate aerosols or dusts, such as weighing the powdered form, additional protection is necessary.[2]
Q3: How should this compound be stored?
This compound should be stored in a tightly sealed container in a dry, well-ventilated place.[7] To maintain product quality and stability, refrigeration is often recommended.[7] It should be stored away from strong oxidizing agents.[7] Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
Q4: What are the proper first-aid measures in case of accidental exposure?
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[7][8] If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][9]
Always have the Safety Data Sheet (SDS) or relevant chemical information available for medical personnel.
Q5: How should I dispose of this compound waste?
All waste materials contaminated with this compound, including empty containers, used gloves, bench paper, and pipette tips, should be considered hazardous waste.[10] Dispose of these materials in suitable, closed, and clearly labeled containers for chemical waste.[7] Follow all federal, state, and local regulations for hazardous waste disposal.[9][11]
Troubleshooting Guides
Issue: A small amount of this compound powder has been spilled on the laboratory bench.
-
Immediate Action: Alert others in the immediate area and restrict access. Do not attempt to clean it up without the proper PPE.[12]
-
Assess the Spill: For a small, contained spill of powder, avoid any actions that could make the powder airborne, such as dry sweeping.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).[13] For larger spills, a respirator may be necessary.[14]
-
Cleanup: Gently cover the spill with damp paper towels to avoid generating dust.[15] Working from the outside in, carefully wipe up the material. Alternatively, use an absorbent material to soak up the spill.[15]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a water rinse.[13]
-
Dispose: Place all contaminated materials (paper towels, gloves, etc.) into a sealed bag and dispose of it as hazardous chemical waste.[12][13]
-
Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department about the incident.[12]
Issue: I am concerned about creating aerosols when preparing a stock solution.
-
Use Engineering Controls: Always handle the powdered form of this compound inside a certified chemical fume hood or a biological safety cabinet to control potential inhalation exposure.[16][17]
-
Careful Handling: When transferring the powder, use tools like a chemical spatula and avoid rapid movements.
-
Direct Dissolution: If possible, add the solvent directly to the vial containing the lyophilized powder to minimize the need for transferring the solid.
-
Check for Residue: After dissolving, cap the vial securely and check the exterior for any residual powder before removing it from the hood. If any is present, decontaminate the exterior of the vial.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Storage and Transport | Lab Coat, Safety Glasses, Nitrile Gloves | Secondary containment for transport[4] |
| Weighing Powder | Lab Coat, Safety Goggles, Double Nitrile Gloves | Face shield[3], Respirator (if not in a fume hood)[14] |
| Preparing Solutions | Lab Coat, Safety Goggles, Nitrile Gloves | Work within a chemical fume hood[16] |
| Administering to Cell Cultures | Lab Coat, Safety Glasses, Nitrile Gloves | Work within a biological safety cabinet[17] |
| Waste Disposal | Lab Coat, Safety Goggles, Heavy-duty Gloves | Chemical-resistant apron[6] |
Experimental Protocols
Protocol 1: Safe Weighing and Reconstitution of Lyophilized this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves). Ensure a chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface inside the hood.[2]
-
Tare Weighing: Place a clean, empty microcentrifuge tube or appropriate vial on the analytical balance within the fume hood and tare the balance.
-
Aliquotting: Carefully use a clean spatula to transfer a small amount of this compound powder from the stock container to the tared vial. Keep the stock container covered as much as possible.
-
Weighing: Securely cap the vial containing the aliquot and record the weight.
-
Reconstitution: Uncap the vial inside the fume hood. Using a calibrated pipette, slowly add the desired volume of solvent (e.g., DMSO) down the side of the vial to avoid splashing.
-
Dissolution: Securely recap the vial. Vortex gently until the powder is fully dissolved.
-
Final Steps: Wipe the exterior of the vial with a solvent-dampened towel (e.g., 70% ethanol) to decontaminate the surface. Label the vial clearly with the compound name, concentration, solvent, and date. Store appropriately.
-
Cleanup: Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated hazardous waste container.
Protocol 2: General Spill Cleanup Procedure
-
Evacuate and Notify: Ensure all non-essential personnel leave the area. Notify your supervisor and, if necessary, the institution's EHS department.[12] For large or highly hazardous spills, call 911.[12]
-
Containment: If the spill is liquid, use a spill sock or other absorbent material to prevent it from spreading or entering drains.[12] Work from the outside of the spill inward.[18]
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[7][15] Do not use combustible materials like paper towels for large spills of flammable solvents.
-
Collection: Once the material is fully absorbed, carefully scoop it into a puncture-resistant container.[12] If there is broken glass, use tongs or a scraper to collect it.[12][13]
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning solution and spill pads.[12]
-
Disposal: Seal the container with the cleanup debris. Label it as hazardous waste, listing the contents.[12]
-
Restock: Replenish any used items in the spill kit.[12]
Visualizations
Caption: Experimental workflow for the safe preparation of an this compound stock solution.
Caption: Logical decision tree for responding to a laboratory chemical spill.
References
- 1. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Personal protective equipment - Province of British Columbia [www2.gov.bc.ca]
- 4. ibisscientific.com [ibisscientific.com]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spillfix.com [spillfix.com]
- 11. epa.gov [epa.gov]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Epicorazine B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Epicorazine B.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in the synthesis of this compound?
A1: Impurities in this compound synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself.
-
Starting Material Impurities: Impurities present in the initial building blocks, such as tryptophan derivatives, can be carried through the synthesis.[1]
-
Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or intermediates in the final product.[2]
-
Byproducts: Side reactions occurring during key transformations can generate structurally related impurities.[3]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis may persist in the final product.[4]
-
-
Degradation Products: this compound, like many complex molecules, can degrade under certain conditions (e.g., exposure to light, heat, or non-optimal pH), leading to the formation of degradation impurities.[3]
-
Solvent-Related Impurities: Residual solvents used during the synthesis and purification steps can be present in the final product.[2]
Q2: How can I minimize the formation of diastereomeric impurities during the synthesis?
A2: The formation of diastereomers is a common challenge in the synthesis of complex molecules like this compound, which has multiple stereocenters. Key steps where diastereomers can form include the Pictet-Spengler reaction and the introduction of substituents on the diketopiperazine core. To minimize their formation:
-
Chiral Starting Materials: Utilize highly enantiomerically pure starting materials.
-
Stereoselective Reactions: Employ stereoselective catalysts and reaction conditions. For the Pictet-Spengler reaction, the choice of acid catalyst and solvent can significantly influence the diastereoselectivity.[5]
-
Kinetic vs. Thermodynamic Control: Reaction conditions can favor the formation of either the kinetic or thermodynamic product. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer.[6]
-
Purification: Employ high-resolution chromatographic techniques, such as chiral HPLC or SFC, to separate diastereomers.
Q3: The disulfide bridge in my epidithiodiketopiperazine (ETP) seems unstable. What could be the cause and how can I address it?
A3: The stability of the epidithiodiketopiperazine (ETP) core is crucial. Instability can manifest as disulfide bond cleavage or rearrangement.
-
Reductive Cleavage: The disulfide bond is susceptible to reduction by various reagents, including some thiols. Ensure that all reagents and solvents are free from reducing agents.
-
Base Sensitivity: Strong bases can lead to the elimination of the disulfide bridge. Careful control of pH during the synthesis and workup is essential.
-
Oxidative Stress: While the disulfide bond is formed under oxidative conditions, excessive or uncontrolled oxidation can lead to side reactions on other sensitive functional groups, such as the indole (B1671886) nucleus.[7]
-
Storage: Store the final compound and sensitive intermediates under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity formation at key stages. A plausible synthetic route is outlined below to provide context for the troubleshooting advice.
Plausible Synthetic Route for this compound
A likely synthetic approach to this compound involves the following key stages:
-
Diketopiperazine (DKP) Formation: Cyclization of two amino acid precursors, typically derived from tryptophan.
-
Indole Core Construction (Pictet-Spengler Reaction): Formation of the tetracyclic indole core.
-
Functionalization: Introduction of hydroxyl groups and other functionalities.
-
Thiolation and Disulfide Bridge Formation: Installation of the critical epidithiodiketopiperazine moiety.
Problem 1: Presence of Unreacted Starting Materials and Intermediates
-
Issue: Analysis of the crude product by HPLC or LC-MS shows significant peaks corresponding to the starting tryptophan derivatives or the diketopiperazine intermediate.
-
Potential Causes:
-
Incomplete reaction due to insufficient reaction time, inadequate temperature, or deactivation of reagents/catalysts.
-
Poor solubility of starting materials.
-
Inefficient activation of carboxylic acids during DKP formation.
-
-
Suggested Solutions:
| Parameter | Recommendation |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure completion. Extend the reaction time if necessary. |
| Temperature | Gradually increase the reaction temperature, while monitoring for potential side product formation. |
| Reagents | Use a fresh batch of reagents and ensure they are anhydrous where required. Consider using a different coupling agent for DKP formation. |
| Solubility | Choose a solvent system in which the starting materials are fully soluble at the reaction temperature. |
-
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare a TLC plate (e.g., silica (B1680970) gel 60 F254).
-
Dissolve a small amount of your starting material, co-spot (starting material and reaction mixture), and reaction mixture in a suitable solvent.
-
Spot the solutions onto the TLC plate.
-
Develop the plate in an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Problem 2: Formation of Pictet-Spengler Reaction Byproducts
-
Issue: The product mixture contains isomers or byproducts from the Pictet-Spengler cyclization, such as regioisomers or incompletely cyclized intermediates.
-
Potential Causes:
-
The iminium ion intermediate can react at different positions on the indole ring, leading to regioisomers.
-
Harsh acidic conditions can lead to side reactions or degradation.[5]
-
The reaction may not be driven to completion, leaving the imine intermediate.
-
-
Troubleshooting Workflow:
Problem 3: Impurities from Disulfide Bridge Formation
-
Issue: The final step of disulfide bridge formation results in a complex mixture of products, including oligomers, species with incorrect disulfide linkages, or over-oxidized products.
-
Potential Causes:
-
Intermolecular Reactions: High concentrations of the dithiol precursor can favor the formation of intermolecular disulfide bonds, leading to dimers and oligomers.
-
Incorrect Pairing: For molecules with more than two cysteine residues, incorrect disulfide pairing can occur.
-
Over-oxidation: Harsh oxidizing agents can lead to the oxidation of sensitive functional groups, such as the indole ring or other sulfur-containing moieties.[7]
-
Side Reactions with Solvents: Some solvents, like acetonitrile (B52724), can potentially react with the peptide backbone under certain conditions.[8]
-
-
Impurity Formation Pathway:
-
Suggested Solutions:
| Parameter | Recommendation |
| Concentration | Perform the oxidation at high dilution (e.g., <1 mg/mL) to favor intramolecular cyclization. |
| Oxidizing Agent | Use mild oxidizing agents such as air (oxygen), dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide. |
| pH | Maintain an optimal pH (typically slightly basic, around 8-9) to facilitate thiol deprotonation and oxidation. |
| Solvent | Use aqueous buffer systems, potentially with organic co-solvents to aid solubility. |
| Purification | Utilize reverse-phase HPLC for the purification of the final product. |
-
Experimental Protocol: Air Oxidation for Disulfide Bridge Formation
-
Dissolve the purified dithiol precursor in a suitable buffer solution (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.5) at a low concentration (0.1-1 mg/mL).
-
Stir the solution vigorously in a vessel open to the atmosphere to allow for air oxidation.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the starting material peak and the appearance of the product peak (with a mass decrease of 2 Da).
-
Once the reaction is complete, acidify the solution (e.g., with formic acid) and purify the product by preparative RP-HPLC.
-
Quantitative Data Summary
While specific quantitative data for this compound synthesis is not publicly available, the following table provides a general overview of typical yields and purity levels that may be targeted in the synthesis of complex natural products.
| Synthetic Step | Typical Yield Range (%) | Target Purity (%) |
| Diketopiperazine Formation | 60-90 | >95 |
| Pictet-Spengler Reaction | 50-85 | >90 |
| Functionalization Steps | 70-95 (per step) | >95 |
| Thiolation & Disulfide Formation | 30-70 | >98 (after purification) |
Analytical Methods for Impurity Detection
A combination of analytical techniques is essential for the comprehensive assessment of impurities in this compound synthesis.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak observed in the chromatogram, aiding in the identification of impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and for characterizing unknown impurities after isolation.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the main product and any impurities.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular synthetic route and laboratory setup.
References
- 1. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Epicorazine B experimental variability and controls
Disclaimer: Information regarding specific experimental protocols, quantitative data, and signaling pathways for Epicorazine B is limited in publicly available scientific literature. The following guidance is based on the known characteristics of its chemical class, epidithiodiketopiperazines (ETPs), and its isomer, Epicorazine A. Researchers should use this information as a starting point and optimize protocols for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a secondary metabolite isolated from the fungus Epicoccum nigrum. It belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a disulfide-bridged diketopiperazine core.[1] This unique structural feature is crucial for its biological activity.
Q2: What is the proposed mechanism of action for this compound?
While the specific mechanism for this compound has not been fully elucidated, compounds in the ETP family are known to exert their effects through several mechanisms:
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): The disulfide bridge can undergo redox cycling, leading to the production of ROS such as superoxide (B77818) radicals and hydrogen peroxide. This can induce oxidative stress, damage DNA, and trigger apoptosis.
-
Thiol-Disulfide Exchange: The strained disulfide bond in ETPs can react with cysteine residues in proteins, forming mixed disulfides. This can disrupt protein structure and function.
-
Inhibition of Signaling Pathways: ETPs have been shown to modulate various signaling pathways involved in cancer progression, including NF-κB, HIF-1, and PI3K/AKT/mTOR.[2]
-
Induction of Apoptosis and Autophagy: By inducing cellular stress, ETPs can trigger programmed cell death (apoptosis) and autophagy.[2][3]
Q3: What are the known biological activities of compounds related to this compound?
Epicorazine A, an isomer of this compound, has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentrations (MICs) ranging from 12.5-25 µg/mL.[4] It also shows activity against Candida albicans with a MIC of 25 µg/mL.[4] Many ETPs exhibit potent anticancer activities.[2][5]
Q4: How should I handle and store this compound?
Due to the reactive disulfide bridge, this compound is expected to be sensitive to reducing agents, strong acids, and bases.
-
Storage: Store as a solid at -20°C or below, protected from light and moisture. For solutions, use anhydrous solvents and store at -80°C for long-term use.
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. All reactions should be performed in oven-dried or flame-dried glassware under an inert atmosphere (e.g., argon).[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of this compound: The disulfide bridge is susceptible to reduction. | - Prepare fresh solutions for each experiment.- Avoid using buffers or media containing reducing agents (e.g., DTT, β-mercaptoethanol).- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Incorrect Solvent: The compound may not be fully solubilized. | - Test different biocompatible solvents for optimal solubility (e.g., DMSO, ethanol). Ensure the final solvent concentration in your assay is not toxic to the cells. | |
| Cell Line Resistance: The target cells may have intrinsic or acquired resistance mechanisms. | - Use a positive control compound known to be effective in your cell line.- Test a panel of cell lines to identify sensitive ones.- Investigate potential resistance mechanisms (e.g., high glutathione (B108866) levels). | |
| High background in assays | Compound Precipitation: this compound may precipitate in aqueous media. | - Visually inspect solutions for precipitates.- Decrease the final concentration of the compound.- Increase the serum concentration in the cell culture medium if compatible with the assay. |
| Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | - Perform a solvent toxicity control to determine the maximum tolerated concentration.- Keep the final solvent concentration consistent across all wells and typically below 0.5%. | |
| Variability between replicate experiments | Inconsistent Compound Concentration: Pipetting errors or incomplete solubilization. | - Ensure the compound is fully dissolved before making dilutions.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for each treatment group. |
| Cell Culture Conditions: Variations in cell passage number, density, or health. | - Use cells within a consistent and low passage number range.- Seed cells at a uniform density.- Regularly check for mycoplasma contamination. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental needs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blotting for Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, p-Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data
Due to the lack of specific data for this compound, the following table presents IC₅₀ values for related ETPs in various cancer cell lines as a reference.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| ETP (+)-42 | HeLa | 32 | [5] |
| ETP (+)-42 | A549 | 92 | [5] |
| ETP (+)-42 | MCF7 | 81 | [5] |
| ETP (+)-42 | HCT 116 | 374 | [5] |
| ETP (+)-42 | DU 145 | 36 | [5] |
| ETP (+)-8 | HeLa | 5.5 | [5] |
| ETP (+)-8 | A549 | 16 | [5] |
| ETP (+)-8 | MCF7 | 9.2 | [5] |
| ETP (+)-8 | HCT 116 | 6.9 | [5] |
| ETP (+)-8 | DU 145 | 3.4 | [5] |
Visualizations
Caption: Proposed mechanisms of action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Epicorazine A and Epicorazine B
For Researchers, Scientists, and Drug Development Professionals
Epicorazine A and Epicorazine B, two isomeric epidithiodiketopiperazines isolated from the fungus Epicoccum nigrum, represent intriguing natural products with potential therapeutic applications. As cis-trans isomers, their subtle structural differences may lead to significant variations in biological activity.[1] This guide provides a comparative overview of their known bioactivities, supported by available data, and furnishes detailed experimental protocols for researchers seeking to conduct further comparative studies.
Antimicrobial Activity
Epicorazine A has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentrations (MICs) reported in the range of 12.5-25 µg/mL. It has also shown an effect on Candida albicans with a MIC of 25 µg/mL.
This compound has been associated with the antimicrobial activity of Epicoccum purpurascens (a synonym of Epicoccum nigrum). One study noted that this compound was present in the extracts of the two most antimicrobially active strains of the fungus, suggesting a potential role in its inhibitory effects against Staphylococcus aureus and Trichophyton mentagrophytes.[3] However, specific MIC values for purified this compound are not provided in the available literature.
Quantitative Data Summary
| Compound | Target Organism | Bioactivity (MIC) |
| Epicorazine A | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5-25 µg/mL |
| Epicorazine A | Vancomycin-resistant Enterococcus (VRE) | 12.5-25 µg/mL |
| Epicorazine A | Candida albicans | 25 µg/mL |
| This compound | Staphylococcus aureus | Data not available |
| This compound | Trichophyton mentagrophytes | Data not available |
Anti-inflammatory, Antiviral, and Anticancer Bioactivities
Currently, there is a lack of published data specifically investigating the anti-inflammatory, antiviral, and anticancer activities of Epicorazine A and this compound in a comparative manner. The following sections provide standardized in vitro experimental protocols that can be employed to evaluate and compare these potential bioactivities.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
a. Inoculum Preparation:
-
Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.
-
Colonies are suspended in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
b. Assay Procedure:
-
The test compounds (Epicorazine A and B) are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
The standardized inoculum is added to each well.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
c. MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[4]
a. Reaction Mixture Preparation:
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.
-
A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.
b. Assay Procedure:
-
The reaction mixtures are incubated at 37°C for 15 minutes.
-
Denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
c. Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7]
a. Cell Culture and Seeding:
-
Cancer cell lines are cultured in an appropriate medium.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
Test compounds are added to the wells at various concentrations and incubated for 48-72 hours.
-
A vehicle control (e.g., DMSO) is included.
c. MTT Assay:
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. IC50 Determination:
-
The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay evaluates the ability of a compound to protect cells from the cytopathic effects (CPE) of a virus.[8][9][10]
a. Cell Preparation:
-
A suitable host cell line (e.g., Vero cells) is seeded in 96-well plates to form a confluent monolayer.
b. Assay Procedure:
-
The test compounds are serially diluted and added to the cells.
-
The cells are then infected with a specific virus.
-
Control wells include virus-infected untreated cells and uninfected untreated cells.
-
The plates are incubated until the desired level of CPE is observed in the virus control wells.
c. Quantification of Antiviral Activity:
-
Cell viability is quantified using a cell-staining method (e.g., crystal violet or neutral red).
-
The absorbance is read using a microplate reader.
-
The 50% effective concentration (EC50) is calculated.
Signaling Pathway Diagram
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is linked to inflammatory diseases.[11][12][13] Compounds that inhibit the NF-κB pathway are potential anti-inflammatory agents.
Caption: Canonical NF-κB signaling pathway in inflammation.
References
- 1. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics from the fungus Epicoccum nigrum. II. Epicorazine A: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between antifungal and antibacterial activities of several strains of Epicoccum purpurascens from the Mediterranean area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Validating the Antibacterial Spectrum of Epicorazine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Epicorazine B against established antibiotics. The data presented is intended to offer an objective overview of its potential as a therapeutic agent, supported by established experimental protocols.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected comparator antibiotics against key Gram-positive pathogens. MIC values are presented in micrograms per milliliter (µg/mL).
| Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus (VRE) | Candida albicans |
| This compound | 12.5 - 25 [1] | 12.5 - 25 [1] | 25 [1] |
| Vancomycin | 1 - 2 | Resistant | Not Applicable |
| Daptomycin | 0.25 - 0.5 | 1 - 2 | Not Applicable |
| Linezolid | 0.5 - 4 | 0.5 - 4 | Not Applicable |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) and comparator antibiotics in a suitable solvent at a concentration at least 10 times the highest desired final concentration.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Assay Procedure:
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the antimicrobial agent stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antimicrobial agent.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. This will bring the final volume in each well to 200 µL and dilute the antimicrobial agent concentrations to their final test concentrations.
-
-
Controls:
-
Growth Control: A well containing the bacterial inoculum in CAMHB without any antimicrobial agent.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
3. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the antibacterial spectrum of a compound using the broth microdilution method.
Caption: Workflow for MIC Determination.
Mechanism of Action: An Overview
This compound belongs to the epidithiodiketopiperazine class of natural products. While the precise mechanism of action is still under investigation, compounds in this class are known to possess potent antimicrobial and cytotoxic activities, often attributed to the reactive disulfide bridge in their structure. This functional group is believed to interact with and inactivate essential cellular components, leading to cell death.
In comparison, the comparator antibiotics have well-defined mechanisms of action:
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2][3]
-
Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane potential, leading to a rapid cessation of protein, DNA, and RNA synthesis.[4]
-
Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Further research into the specific molecular targets of this compound is warranted to fully elucidate its mechanism of action and potential for therapeutic development.
References
Epicorazine B: A Comparative Analysis of Efficacy Against Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro efficacy of Epicorazine B, a fungal-derived diketopiperazine, against established commercial antibiotics. The data presented is intended to support researchers in evaluating its potential as a novel antimicrobial agent.
Overview of this compound
This compound is a secondary metabolite produced by the fungus Epicoccum nigrum. It belongs to the epidithiodiketopiperazine class of natural products, which are known for their diverse biological activities.[1][2][3] this compound has demonstrated notable activity against Gram-positive bacteria, including multidrug-resistant strains, positioning it as a compound of interest for further investigation.
Comparative Efficacy Data
The antimicrobial efficacy of this compound was evaluated and compared with commercial antibiotics known for their activity against Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Quantitative Comparison of Antibacterial Activity (MIC in µg/mL)
| Microorganism Strain | This compound | Vancomycin | Linezolid |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | 0.5 - 2 | Not applicable |
| Vancomycin-Resistant Enterococcus (VRE) | 12.5 - 25 | Not applicable | 1 - 4 |
| Candida albicans | 25 | Not applicable | Not applicable |
Note: The MIC values for Vancomycin and Linezolid are representative ranges observed in various studies and may not have been determined against the exact same strains as this compound.[4][5][6][7][8][9][10][11]
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, a standard procedure for assessing the in-vitro activity of antimicrobial agents.
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.
Materials
-
Test compound (this compound) and commercial antibiotics (Vancomycin, Linezolid)
-
Bacterial strains (e.g., MRSA, VRE)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the commercial antibiotics in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Workflow for MIC determination.
Proposed Mechanism of Action: Disruption of Quorum Sensing
While the precise signaling pathway affected by this compound is still under investigation, many diketopiperazines are known to interfere with bacterial quorum sensing.[12] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By disrupting these signaling pathways, diketopiperazines can inhibit virulence factor production and biofilm formation.
Proposed disruption of quorum sensing by diketopiperazines.
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. New antibiotics from the fungus Epicoccum nigrum. III. This compound: structure elucidation and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. jwatch.org [jwatch.org]
- 9. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjima.org [mjima.org]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
Confirming the cytotoxic effects of Epicorazine B on cancer cell lines
Lack of Public Data on the Cytotoxic Effects of Epicorazine B
Initial searches for the cytotoxic effects of this compound on cancer cell lines did not yield specific experimental data, such as IC50 values or detailed mechanistic studies. The available literature primarily focuses on its structural elucidation as an isomer of Epicorazine A, isolated from the fungus Epicoccum nigrum.[1]
To fulfill the user's request for a detailed comparison guide, this document will use Ritterazine B , a structurally related and well-studied cytotoxic natural compound, as a representative example. The following sections will detail its cytotoxic properties against specific cancer cell lines, the experimental protocols used for these assessments, and the observed cellular effects, adhering to the requested format.
Cytotoxic Effects of Ritterazine B on Cancer Cell Lines
Ritterazine B, a compound extracted from the marine tunicate Ritterella tokioka, has demonstrated potent cytotoxic activity against several cancer cell lines.[2] It is chemically similar to cephalostatin 1 and is noted as the most cytotoxic among the ritterazine derivatives against P388 murine leukemia cells.[2]
Quantitative Cytotoxicity Data
The growth inhibitory effects of Ritterazine B have been quantified for the following cell lines:
| Cell Line | Cancer Type | Parameter | Value |
| PC14 | Non-Small-Cell Lung Carcinoma (NSCLC) | GI50 | 75.1 nM |
| HL-60 | Promyelocytic Leukemia | Apoptosis Induction | 20 nM |
| P388 | Murine Leukemia | Cytotoxicity | Most potent among ritterazine derivatives |
Note: The GI50 (Growth Inhibition 50) value represents the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
The cytotoxic and apoptotic effects of Ritterazine B were determined using a series of established in vitro assays.[2]
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of Ritterazine B that inhibits the growth of cancer cells.
-
Procedure:
-
PC14 non-small-cell lung cancer cells were seeded in 96-well plates.
-
The cells were treated with varying concentrations of Ritterazine B.
-
After a 4-day incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine the percentage of cell growth inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the effect of Ritterazine B on the progression of the cell cycle.
-
Procedure:
-
HL-60 and PC14 cells were treated with Ritterazine B.
-
After treatment, the cells were harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide).
-
A flow cytometer was used to measure the fluorescence intensity of individual cells.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed based on their DNA content.
-
Apoptosis Assays
-
Objective: To confirm that Ritterazine B induces programmed cell death (apoptosis).
-
Methods Used:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells typically show condensed or fragmented nuclei.[2]
-
Western Blotting
-
Objective: To analyze the expression of proteins involved in the apoptotic pathway.
-
Procedure:
-
HL-60 cells were treated with Ritterazine B.
-
Cell lysates were prepared, and proteins were separated by gel electrophoresis.
-
The separated proteins were transferred to a membrane.
-
The membrane was incubated with specific primary antibodies against proteins of interest (e.g., caspase targets, Bcl-2).
-
Secondary antibodies conjugated to an enzyme were used for detection, allowing for the visualization of the protein bands.
-
Visualizing Experimental Workflow and Cellular Effects
The following diagrams illustrate the experimental process and the observed effects of Ritterazine B on cancer cells.
Caption: Experimental workflow for assessing the cytotoxicity of Ritterazine B.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Epicorazine B
For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Epicorazine B, ensuring the safety of laboratory personnel and the protection of the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste.
Immediate Safety and Handling Precautions
All personnel handling this compound should operate under the assumption that it is a hazardous substance. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times. All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is its treatment as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
-
Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated consumables such as pipette tips, weighing papers, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be made of a chemically compatible material (e.g., high-density polyethylene) and feature a secure, leak-proof lid.
-
Liquid Waste: All solutions containing this compound, regardless of concentration or solvent, must be collected in a dedicated liquid hazardous waste container. This container should be shatter-resistant, possess a screw-top cap, and be stored within secondary containment to mitigate spills.
-
-
Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all constituents in a mixture, with their approximate concentrations.
-
The date on which waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
-
-
Storage of Hazardous Waste:
-
Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.
-
This area must be away from drains, heat sources, and incompatible chemicals.
-
Waste containers must remain closed at all times, except when waste is being added.
-
-
Arranging for Disposal:
-
Once a waste container is full, or in accordance with your institution's guidelines for storage duration, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the affected area and alert your laboratory supervisor and your institution's EHS department.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Decontaminate: The spill area should be decontaminated. Gently wipe the area from the outside in with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution and then water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be placed in the solid hazardous waste container for this compound.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Source |
| Waste Container Type | Chemically compatible, leak-proof with a secure lid. | General EHS Guidelines |
| Liquid Waste Container Volume | Do not fill beyond 80% capacity to allow for expansion. | [1] |
| Waste Storage Time Limit | Must be collected within 90 days of the first addition of waste. | [2] |
| Maximum Accumulation | Up to 55 gallons of a single hazardous waste stream. | [2] |
| Spill Cleanup | Use appropriate absorbent material and decontaminate the area. | General EHS Guidelines |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited. The provided guidelines are based on standard operating procedures for hazardous waste management in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
